Cas no 98489-78-2 (2-(dimethylamino)benzene-1-sulfonamide)

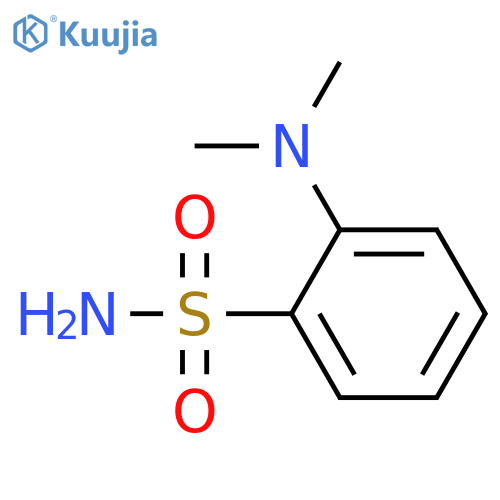

98489-78-2 structure

商品名:2-(dimethylamino)benzene-1-sulfonamide

CAS番号:98489-78-2

MF:C8H12N2O2S

メガワット:200.258080482483

MDL:MFCD18825670

CID:801854

PubChem ID:14774719

2-(dimethylamino)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide,2-(dimethylamino)-

- Benzenesulfonamide, o-dimethylamino- (6CI)

- 2-(dimethylamino)benzene-1-sulfonamide

- 2-dimethylamino-benzenesulfonic acid amide

-

- MDL: MFCD18825670

- インチ: 1S/C8H12N2O2S/c1-10(2)7-5-3-4-6-8(7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12)

- InChIKey: KJNYEWTXPWPZKE-UHFFFAOYSA-N

- ほほえんだ: C1(S(N)(=O)=O)=CC=CC=C1N(C)C

2-(dimethylamino)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990795-5.0g |

2-(dimethylamino)benzene-1-sulfonamide |

98489-78-2 | 5g |

$3396.0 | 2023-05-31 | ||

| Enamine | EN300-1990795-1g |

2-(dimethylamino)benzene-1-sulfonamide |

98489-78-2 | 1g |

$557.0 | 2023-09-16 | ||

| Enamine | EN300-1990795-2.5g |

2-(dimethylamino)benzene-1-sulfonamide |

98489-78-2 | 2.5g |

$1089.0 | 2023-09-16 | ||

| Enamine | EN300-1990795-0.25g |

2-(dimethylamino)benzene-1-sulfonamide |

98489-78-2 | 0.25g |

$513.0 | 2023-09-16 | ||

| Enamine | EN300-1990795-1.0g |

2-(dimethylamino)benzene-1-sulfonamide |

98489-78-2 | 1g |

$1172.0 | 2023-05-31 | ||

| Enamine | EN300-1990795-10g |

2-(dimethylamino)benzene-1-sulfonamide |

98489-78-2 | 10g |

$2393.0 | 2023-09-16 | ||

| Enamine | EN300-1990795-10.0g |

2-(dimethylamino)benzene-1-sulfonamide |

98489-78-2 | 10g |

$5037.0 | 2023-05-31 | ||

| Enamine | EN300-1990795-0.05g |

2-(dimethylamino)benzene-1-sulfonamide |

98489-78-2 | 0.05g |

$468.0 | 2023-09-16 | ||

| Enamine | EN300-1990795-0.5g |

2-(dimethylamino)benzene-1-sulfonamide |

98489-78-2 | 0.5g |

$535.0 | 2023-09-16 | ||

| Enamine | EN300-1990795-0.1g |

2-(dimethylamino)benzene-1-sulfonamide |

98489-78-2 | 0.1g |

$490.0 | 2023-09-16 |

2-(dimethylamino)benzene-1-sulfonamide 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

98489-78-2 (2-(dimethylamino)benzene-1-sulfonamide) 関連製品

- 21639-28-1(2-(methylamino)benzene-1-sulfonamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 81216-14-0(7-bromohept-1-yne)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量